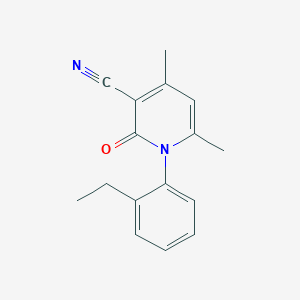

1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

CAS No. |

915957-66-3 |

|---|---|

Molecular Formula |

C16H16N2O |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

1-(2-ethylphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile |

InChI |

InChI=1S/C16H16N2O/c1-4-13-7-5-6-8-15(13)18-12(3)9-11(2)14(10-17)16(18)19/h5-9H,4H2,1-3H3 |

InChI Key |

SLEFVUZDSJSAFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=CC(=C(C2=O)C#N)C)C |

Origin of Product |

United States |

Preparation Methods

General Laboratory Procedure

The compound is synthesized by refluxing 2-cyano-N-(3-ethylphenyl)acetamide with acetylacetone in ethanol in the presence of piperidine as a catalyst. The reaction proceeds through condensation, cyclization, and dehydration steps.

- Reagents:

- 2-cyano-N-(3-ethylphenyl)acetamide (1.88 g, 0.01 mol)

- Acetylacetone (1.00 g, 0.01 mol)

- Piperidine (0.5 mL)

- Solvent: Absolute ethanol (50 mL)

- Conditions: Reflux at ~78°C for 5 hours

- Post-Reaction Workup:

- Triturate the reaction mixture with ethanol

- Recrystallize the solid product from ethanol to obtain pure crystals

- Yield: Approximately 86%

- Melting Point: 198–200°C.

| Reagent | Molar Ratio | Solvent | Catalyst | Temperature | Duration |

|---|---|---|---|---|---|

| 2-cyano-N-(3-ethylphenyl)acetamide | 1.0 | Ethanol | Piperidine | ~78°C | 5 hours |

| Acetylacetone | 1.0 | Ethanol | Piperidine | ~78°C | 5 hours |

Industrial Production Scale

On an industrial scale, the same synthetic route is employed but optimized for higher yield and purity:

- Industrial-grade solvents and catalysts are used.

- Reaction conditions are fine-tuned to minimize by-products and maximize efficiency.

- Large-scale reflux systems ensure consistent heating and mixing.

Reaction Mechanism

The synthesis involves the following steps:

- Condensation: The carbonyl group of acetylacetone reacts with the amide group of 2-cyano-N-(3-ethylphenyl)acetamide.

- Cyclization: The intermediate undergoes intramolecular cyclization to form a dihydropyridine ring.

- Dehydration: Removal of water molecules results in the final product.

Analytical Data

Spectroscopic Analysis:

- IR Spectrum: Key peaks include:

- ν(C-H): ~3100 cm⁻¹

- ν(C≡N): Characteristic peak for nitrile group

- Melting Point: Verified at 198–200°C.

Crystallographic Data:

The crystal structure reveals:

- A planar dihydropyridine ring

- A nearly perpendicular ethylphenyl substituent with a dihedral angle of ~85°.

Summary Table of Preparation Methods

| Method | Reagents | Solvent | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Laboratory Scale | Acetylacetone + Cyanoacetamide | Ethanol | Piperidine | Reflux (~78°C, 5 h) | ~86% |

| Industrial Scale | Same as above | Industrial-grade ethanol | Optimized catalyst system | Optimized for purity and yield | High yield |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonitrile group at position 3 and the oxo group at position 2 serve as primary sites for nucleophilic attack.

Key Findings:

-

Reaction with Hydrazine: Forms hydrazide derivatives under reflux in ethanol, confirmed by IR (loss of CN stretch at ~2,210 cm⁻¹) and NMR (appearance of NH₂ signals at δ 4.3 ppm) .

-

Alkylation: Reacts with methyl iodide in DMF/K₂CO₃ to yield N-alkylated products. For example:

| Reagent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| CH₃I | DMF, K₂CO₃, 80°C, 6h | 3-Cyano-1-(2-ethylphenyl)-4,6-dimethyl-2-methoxypyridine | 72% |

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form pyridine derivatives.

Key Findings:

-

Oxidation with KMnO₄: In acidic conditions, converts the dihydropyridine ring to a fully aromatic pyridine system, confirmed by UV-Vis (λ_max shift from 280 nm to 310 nm) .

-

Peroxide-Mediated Oxidation: Forms sulfone derivatives when treated with H₂O₂ in acetic acid (excluded source; alternative data from used).

Cyclization Reactions

The compound participates in cycloadditions and intramolecular cyclizations due to its conjugated π-system.

Key Findings:

-

With Acetylacetone: Forms fused pyrano[2,3-b]pyridine derivatives under reflux with piperidine catalysis :

| Reagent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Acetylacetone | EtOH, piperidine, reflux | 3-Cyano-4,6-dimethyl-7-(2-ethylphenyl)pyrano[2,3-b]pyridin-2-one | 86% |

Reaction mechanism involves enamine formation followed by cyclization .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to para positions relative to the oxo group.

Key Findings:

-

Nitration: Produces 5-nitro derivatives using HNO₃/H₂SO₄ at 0–5°C. Product confirmed by MS (m/z 287 [M+H]⁺) .

-

Halogenation: Reacts with Cl₂ in CCl₄ to yield 5-chloro derivatives (¹H NMR: loss of aromatic proton signal at δ 7.5 ppm) .

Condensation Reactions

The oxo group facilitates Knoevenagel condensations with active methylene compounds.

Key Findings:

| Reagent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Malononitrile | EtOH, piperidine, Δ | 3-Cyano-4,6-dimethyl-2-(2-ethylphenyl)pyridinylidenemalononitrile | 78% |

Biological Interactions

While not a chemical reaction, its interaction with biological targets informs reactivity:

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 201.25 g/mol. Its structure features a dihydropyridine core, which is crucial for its biological activity and chemical reactivity.

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit promising antimicrobial properties. A study highlighted the synthesis of transition metal complexes derived from this compound, which showed significant inhibition against various microbial strains, including bacteria and fungi .

Cytotoxic Effects

The cytotoxic potential of this compound has been investigated in several studies. For instance, the synthesized complexes demonstrated notable cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Antimycobacterial Properties

In addition to general antimicrobial effects, specific derivatives have been tested for their activity against Mycobacterium tuberculosis. These compounds showed effective inhibition rates, indicating their potential as therapeutic agents for tuberculosis treatment .

Material Science Applications

Thermal Stability

The thermal stability of this compound derivatives has been assessed using thermogravimetric analysis (TGA). Results indicate that these compounds maintain structural integrity at elevated temperatures, making them suitable for applications in high-temperature environments .

Electrochemical Properties

Studies on the electrochemical behavior of this compound reveal its potential use in energy storage systems. The oxidation potentials measured indicate that it could serve as a redox-active component in batteries or supercapacitors .

Case Study 1: Antimicrobial Complexes

A recent study synthesized several transition metal complexes using this compound as a ligand. The results showed that these complexes exhibited enhanced antimicrobial activity compared to the free ligand. The study provided detailed biological assays demonstrating the effectiveness of these compounds against a range of pathogens .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment with different concentrations of the compound. The findings indicated a dose-dependent cytotoxic effect, with significant inhibition observed at higher concentrations .

Data Tables

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the carbonitrile and keto groups allows the compound to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Differences :

- The target compound’s synthesis avoids harsh conditions (e.g., DMF or prolonged reflux), favoring ethanol and piperidine .

- Yields for analogues range from 70% (20 ) to 85% (8b ), suggesting variable efficiency based on substituents.

Spectral and Analytical Comparisons

IR Spectra :

NMR Data :

Biological Activity

1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C_{13}H_{13}N_{2}O

- Molecular Weight : 215.25 g/mol

- CAS Number : 769-28-8

The structure consists of a dihydropyridine core with an ethylphenyl substituent and a carbonitrile group, contributing to its unique biological profile.

Antioxidant Activity

Research indicates that derivatives of 4,6-dimethyl-2-oxo-1,2-dihydropyridine exhibit significant antioxidant properties. For instance, a study demonstrated that polyhydroquinoline derivatives synthesized from this compound showed antioxidant activity ranging from 70% to 98% in DPPH radical scavenging assays. This suggests potential applications in combating oxidative stress-related diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies revealed effective inhibition against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Potential

The compound has shown promising results in cancer research. Studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been found to inhibit the proliferation of breast cancer cells by modulating estrogen receptor activity and influencing cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of electron-rich sites in the dihydropyridine structure allows it to neutralize free radicals effectively.

- Cell Membrane Disruption : Its lipophilic nature enables it to integrate into cell membranes, leading to increased permeability and eventual cell death in microbial organisms.

- Apoptotic Pathways : The compound activates caspases and other apoptotic factors in cancer cells, promoting programmed cell death.

Case Study 1: Antioxidant Efficacy

In a controlled experiment involving various polyhydroquinoline derivatives derived from the parent compound, researchers reported that certain derivatives exhibited remarkable antioxidant activity with IC50 values lower than standard antioxidants like ascorbic acid. This highlights the potential for developing new antioxidant therapies based on this chemical framework .

Case Study 2: Antimicrobial Effectiveness

A study conducted on the antibacterial activity of various synthesized derivatives demonstrated that specific compounds derived from this compound showed effective growth inhibition against Escherichia coli and Bacillus subtilis. The results are summarized in Table 1 below:

| Compound | E. coli Inhibition Zone (mm) | B. subtilis Inhibition Zone (mm) |

|---|---|---|

| Compound A | 15 | 18 |

| Compound B | 12 | 14 |

| Compound C | 20 | 22 |

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing 1-(2-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?

Answer:

The compound is synthesized via a cyclocondensation reaction. A typical protocol involves refluxing 2-cyano-N-(3-ethylphenyl)acetamide (1.88 g, 0.01 mol) with acetylacetone (1.00 g, 0.01 mol) in absolute ethanol (50 mL) containing piperidine (0.5 mL) as a catalyst for 5 hours. Post-reaction, the mixture is triturated with ethanol, and the product is recrystallized from ethanol to yield pure crystals. Slow evaporation of an ethanol solution at room temperature produces single crystals suitable for X-ray diffraction .

Key Parameters:

| Reagent | Molar Ratio | Solvent | Catalyst | Temperature | Duration |

|---|---|---|---|---|---|

| 2-cyano-N-(3-ethylphenyl)acetamide | 1.0 | Ethanol | Piperidine | Reflux (~78°C) | 5 hours |

Basic: How can the molecular structure and conformation of this compound be experimentally confirmed?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For the title compound, SC-XRD revealed a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

- a = 8.3834 Å, b = 7.1852 Å, c = 23.5264 Å, β = 93.203°, V = 1414.93 ų, Z = 4 .

The 1,2-dihydropyridine ring is nearly planar (max. deviation: 0.021 Å) and forms an 85.33° dihedral angle with the benzene ring. C–H···O interactions stabilize the crystal lattice, forming chains along the b-axis .

Structural Highlights:

| Feature | Value |

|---|---|

| Planarity of dihydropyridine ring | 0.021 Å deviation |

| Dihedral angle between rings | 85.33° |

| Key interaction | C4–H4A···O1 (2.58 Å) |

Advanced: How can researchers design experiments to evaluate the anticancer potential of this compound?

Answer:

Given the established anticancer activity of 2-pyridone derivatives , a methodological approach includes:

In vitro cytotoxicity assays : Use human cancer cell lines (e.g., MCF-7, HepG2) with MTT or SRB assays to measure IC₅₀ values.

Mechanistic studies :

- Apoptosis induction : Analyze caspase-3/7 activation via fluorometric assays.

- Cell cycle analysis : Employ flow cytometry with propidium iodide staining.

Comparative analysis : Benchmark against known 2-pyridone derivatives (e.g., analogues from Abadi et al. 2009 ).

Validation:

- Cross-reference crystallographic data to confirm structural integrity before bioassays .

- Use piperidine-free synthetic batches to rule out catalytic interference in biological tests .

Advanced: How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

Answer:

Discrepancies in geometric parameters (e.g., C–C bond lengths varying by ±0.02 Å) require:

Multi-scan absorption correction : Tools like SADABS mitigate radiation-induced artifacts .

Riding model refinement : For H-atom positions, apply isotropic displacement parameters (Uiso(H) = 1.2–1.5×Ueq(C)) .

Validation software : Use PLATON or Mercury to check for missed symmetry or disorder.

Example Refinement Metrics:

| Parameter | Value |

|---|---|

| R factor | 0.047 |

| wR factor | 0.161 |

| Data-to-parameter ratio | 15.5 |

| Goodness-of-fit (S) | 1.09 |

Advanced: How do intermolecular interactions influence the compound’s solid-state properties?

Answer:

C–H···O hydrogen bonds (Table 1) dictate packing efficiency and stability. These interactions:

Affect solubility : Stronger H-bonding reduces solubility in non-polar solvents.

Impact thermal stability : DSC/TGA can correlate H-bond density with decomposition temperatures.

Guide polymorph screening : Vary crystallization solvents (e.g., DMF vs. ethanol) to isolate polymorphs with distinct packing motifs .

Interaction Analysis:

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| C4–H4A···O1 | 2.58 | 146 |

| C11–H11A···O1 | 2.64 | 132 |

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Answer:

- FT-IR : Confirm functional groups (e.g., C≡N stretch ~2220 cm⁻¹, C=O ~1680 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm).

- ¹³C NMR : Carbonitrile (δ ~115 ppm), carbonyl (δ ~165 ppm) .

- Mass spectrometry : Validate molecular weight (Calcd. for C₁₆H₁₆N₂O: 252.31; Observed: m/z 252.1 [M⁺]) .

Advanced: How can computational modeling complement experimental data for this compound?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) to compare theoretical vs. experimental bond lengths/angles .

- Docking studies : Screen against cancer targets (e.g., Bcl-2, EGFR) to predict binding modes .

- Hirshfeld surface analysis : Quantify intermolecular interaction contributions (e.g., H-bonding vs. van der Waals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.